molecular formula C18H17F3N2O3S B2817406 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide CAS No. 946343-66-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2817406
CAS No.: 946343-66-4
M. Wt: 398.4
InChI Key: NDTHAQJCBAGWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H17F3N2O3S and its molecular weight is 398.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antibacterial/Antifungal Activities : Patel and Dhameliya (2010) synthesized a compound structurally similar to the requested chemical, exhibiting promising antibacterial activities, indicating potential in antimicrobial research (Patel & Dhameliya, 2010).

Analytical Techniques

  • Nonaqueous Capillary Electrophoresis : Ye et al. (2012) developed an electrophoretic method for the separation of related substances, including a compound structurally similar to the requested chemical, demonstrating its utility in analytical chemistry (Ye et al., 2012).

Anticancer Research

  • Anticancer Activity Evaluation : Ravinaik et al. (2021) synthesized and evaluated a series of compounds, including analogs structurally related to the requested chemical, for anticancer activity, showing potential in oncology research (Ravinaik et al., 2021).

Diagnostic Agents

  • X-ray Diagnostic Agents : Pillai et al. (1994) synthesized compounds structurally related to the requested chemical for use as X-ray diagnostic agents, indicating applications in medical imaging (Pillai et al., 1994).

Anti-inflammatory Activity

  • Synthesis and Anti-Inflammatory Activity : Kalsi et al. (1990) investigated compounds structurally related to the requested chemical for their anti-inflammatory activity, highlighting potential in inflammation research (Kalsi et al., 1990).

Enzyme Inhibition

  • Stearoyl-CoA Desaturase-1 Inhibition : Uto et al. (2009) synthesized and evaluated compounds, including one structurally similar to the requested chemical, as inhibitors of Stearoyl-CoA desaturase-1, suggesting applications in metabolic studies (Uto et al., 2009).

Antihyperglycemic Agents

  • Antihyperglycemic Agent Development : Nomura et al. (1999) prepared derivatives of the requested compound as potential antidiabetic agents, demonstrating relevance in diabetes treatment research (Nomura et al., 1999).

Antimicrobial Analog Synthesis

  • Synthesis of Antimicrobial Analogs : Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, structurally related to the requested chemical, as promising antimicrobial analogs (Desai et al., 2013).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-12-6-7-15(23-8-3-9-27(23,25)26)11-16(12)22-17(24)13-4-2-5-14(10-13)18(19,20)21/h2,4-7,10-11H,3,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTHAQJCBAGWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.